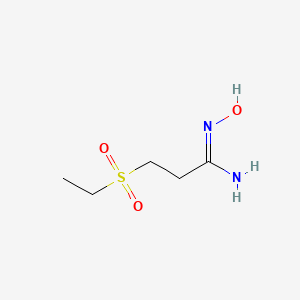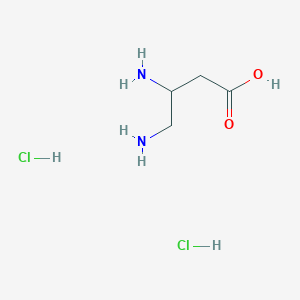![molecular formula C9H9Cl2N3O B1423063 [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1311316-67-2](/img/structure/B1423063.png)
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
Overview
Description
“[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C9H9Cl2N3O and a molecular weight of 246 . It is related to the class of compounds known as 1,2,4-oxadiazoles .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which includes “[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride”, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of “[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” includes a 1,2,4-oxadiazole ring attached to a 3-chlorophenyl group and a methanamine group .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives have shown various antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects . The activity of these compounds often exceeds that of known antibiotics and other antimicrobial agents .Physical And Chemical Properties Analysis
“[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” has a molecular weight of 246 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Oxadiazole derivatives have been synthesized through various methods, including polyphosphoric acid condensation and reactions involving hydrazide derivatives with carboxylic acids. These methods are highlighted for their efficiency and high yield, suggesting a robust framework for synthesizing complex oxadiazole compounds, including potential methodologies for the target compound (Shimoga, Shin, & Kim, 2018).
Characterization : The compounds synthesized are characterized using various spectroscopic techniques such as UV-Vis, FTIR, DSC, NMR, and mass spectrometry. This comprehensive characterization provides insights into the structural and physical properties of oxadiazole derivatives, which are crucial for understanding their potential applications (Shimoga, Shin, & Kim, 2018).
Potential Biological Activities
Antimicrobial Activity : Oxadiazole derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Some compounds have shown significant potency, suggesting the potential of oxadiazole derivatives, including the target compound, as antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Anticancer and Antifungal Activities : A study on 3-Chlorophenyl oxadiazole derivatives has shown promising results in anticancer and antifungal testing. These compounds exhibited potent cytotoxicity against specific cancer cell lines and moderate antifungal activity, indicating the potential therapeutic applications of oxadiazole derivatives in cancer and fungal infections (Mahanthesha G, S. T., & Bodke, Y., 2021).
Enzyme Inhibition : Oxadiazole compounds have been investigated for their inhibition activities against enzymes like lipase and α-glucosidase. Such studies reveal the potential of oxadiazole derivatives in the development of treatments for conditions associated with these enzymes, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Mechanism of Action
While the exact mechanism of action for “[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” is not specified in the search results, 1,3,4-oxadiazole derivatives are known to exhibit antimicrobial activity. The mechanism of action for these compounds often involves interactions with microbial cell components, leading to cell death .
Future Directions
The future directions for “[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” and similar compounds involve further exploration of their antimicrobial properties. Given their potent activity against various microbial strains, these compounds hold promise for the development of new antimicrobial drugs .
properties
IUPAC Name |
[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXOGMCPBPDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



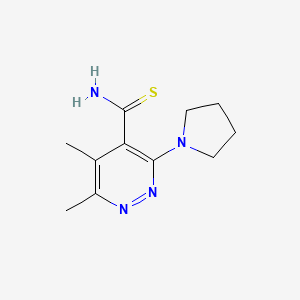
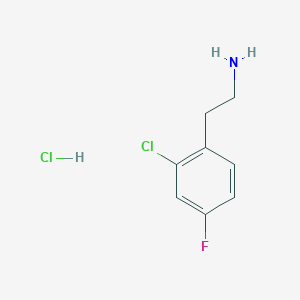
![2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B1422984.png)
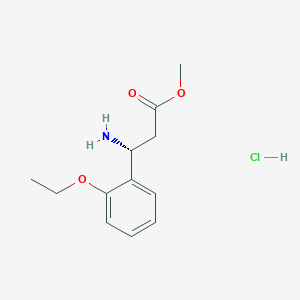
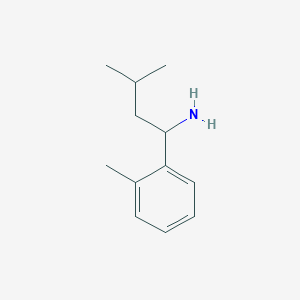
![N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide](/img/structure/B1422988.png)
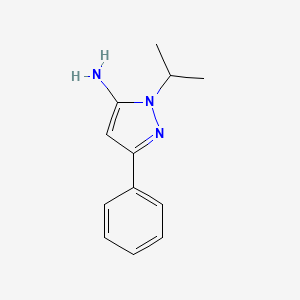
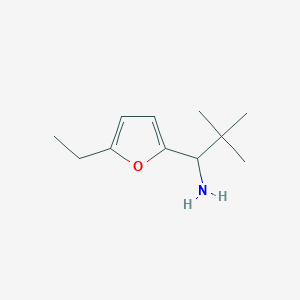
![3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid](/img/structure/B1422994.png)


